1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea
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Overview
Description
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,4-dimethylphenyl ring and a 2-methylpropyl group
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological and chemical activities.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-(2,4-Dimethylphenyl)-3-ethylthiourea
- 1-(2,4-Dimethylphenyl)-3-phenylthiourea
- 1-(2,4-Dimethylphenyl)-3-butylthiourea These compounds share similar structural features but differ in the alkyl or aryl groups attached to the thiourea moiety. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylpropyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9(2)8-14-13(16)15-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXFOOGBZDMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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